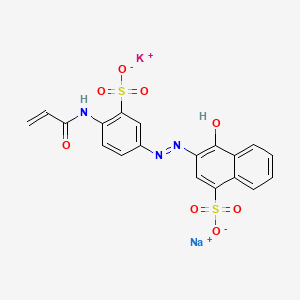

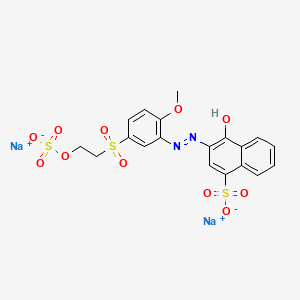

Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EINECS 250-525-6, also known as 2,2’-Azobis(2-methylpropionitrile), is an organic compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating the polymerization process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Acetone Cyanohydrin with Hydrazine:

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization to obtain a high-purity crystalline powder.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. The key reactions include:

-

Thermal Decomposition

Reaction: Upon heating, 2,2’-Azobis(2-methylpropionitrile) decomposes to form nitrogen gas and free radicals.

Conditions: The decomposition occurs at temperatures above 60°C.

Products: Nitrogen gas (N2) and free radicals (R•).

-

Radical Polymerization

Reaction: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Conditions: The reaction is typically carried out at elevated temperatures in the presence of monomers.

Products: Polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.

Common Reagents and Conditions

Reagents: Monomers (e.g., styrene, acrylonitrile, methyl methacrylate)

Conditions: Elevated temperatures (typically above 60°C), inert atmosphere (e.g., nitrogen or argon)

Major Products

Polymers: Polystyrene, polyacrylonitrile, polymethyl methacrylate

Wissenschaftliche Forschungsanwendungen

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

-

Chemistry

Polymerization: Used as a radical initiator in the synthesis of various polymers.

Organic Synthesis: Employed in the synthesis of complex organic molecules through radical reactions.

-

Biology

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Drug Delivery: Investigated for its potential in controlled drug release systems.

-

Medicine

Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.

Diagnostics: Applied in the development of diagnostic reagents and assays.

-

Industry

Plastics: Essential in the production of various plastic materials.

Coatings: Used in the formulation of coatings and adhesives.

Wirkmechanismus

The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets include the monomer molecules, and the pathways involved are radical chain reactions.

Vergleich Mit ähnlichen Verbindungen

2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate.

-

Benzoyl Peroxide

Similarities: Both compounds generate free radicals and are used in polymerization reactions.

Differences: Benzoyl peroxide decomposes at lower temperatures and is more sensitive to light.

-

Potassium Persulfate

Similarities: Both compounds are used as radical initiators in polymerization.

Differences: Potassium persulfate is water-soluble and typically used in aqueous polymerization systems.

List of Similar Compounds

- Benzoyl Peroxide

- Potassium Persulfate

- Azobisisobutyronitrile (AIBN)

Eigenschaften

CAS-Nummer |

31237-02-2 |

|---|---|

Molekularformel |

C19H16N2Na2O11S3 |

Molekulargewicht |

590.5 g/mol |

IUPAC-Name |

disodium;4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C19H18N2O11S3.2Na/c1-31-17-7-6-12(33(23,24)9-8-32-35(28,29)30)10-15(17)20-21-16-11-18(34(25,26)27)13-4-2-3-5-14(13)19(16)22;;/h2-7,10-11,22H,8-9H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChI-Schlüssel |

UKICZMCNHZQNQO-UHFFFAOYSA-L |

Kanonische SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)